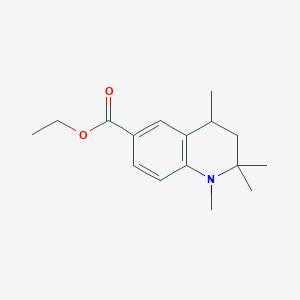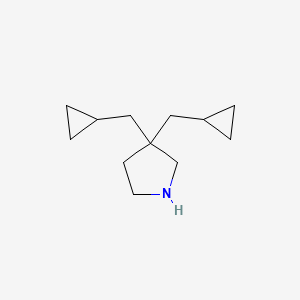
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPCPTD) is a cyclic tetrahydropyrimidine derivative that has recently been studied for its potential applications in the fields of scientific research and laboratory experiments. CPCPTD is a nitrogen-containing heterocyclic compound that is synthesized from the reaction of cyclopentanone, cyclopropanone, and acetone in the presence of an acid catalyst. It is an organic compound with a molecular weight of 248.32 g/mol, and its chemical formula is C10H14N2O2. CPCPTD has a melting point of 106-108°C and a boiling point of 255-256°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- A study by Mekuskiene and Vainilavicius (2006) explored the synthesis of pyrimidine derivatives, including 6-cyclopentyl-3-cyclopropyl-tetrahydropyrimidine-2,4-diones, and their reactions with electrophiles. These derivatives were found to undergo alkylation and acetylation under certain conditions, demonstrating potential in chemical synthesis processes (Mekuskiene & Vainilavicius, 2006).
Molecular Structure and Spectroscopy
- Al-Abdullah et al. (2014) conducted an experimental and theoretical study on the molecular structure and vibrational wavenumbers of a related compound. This study included analyses like HOMO-LUMO energy gap and NBO study, which can provide insights into the electronic properties of such compounds (Al-Abdullah et al., 2014).
Synthesis for Biological Applications
- Rubinov et al. (2008) investigated the synthesis and chemical properties of N-substituted tetrahydropyridine-2,4-diones. Their work on the synthesis of enamino derivatives at the side acyl group of these compounds has implications in developing molecules with potential biological activity (Rubinov et al., 2008).
Potential in Drug Discovery
- The compound's potential applications in drug discovery were highlighted by research on similar pyrimidine derivatives. For example, Elinson et al. (2021) studied the electrocatalytic cyclization of related compounds, which could be a step towards synthesizing novel drugs or biological probes (Elinson et al., 2021).
Eigenschaften
IUPAC Name |
6-cyclopentyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-7-10(8-3-1-2-4-8)13-12(16)14(11)9-5-6-9/h7-9H,1-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJOCKMCTLESLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)





![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)





![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
![Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1484251.png)